![molecular formula C18H23N3O3 B318244 5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B318244.png)
5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an isoxazole ring, a morpholine group, and a methylphenyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.
Introduction of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction using 3-chloropropylamine and morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The methylphenyl group can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one .
- 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
5-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H23N3O3/c1-14-3-5-15(6-4-14)17-13-16(20-24-17)18(22)19-7-2-8-21-9-11-23-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,19,22) |
InChI Key |
YGKZGNJEWIXYEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3CCOCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B318162.png)
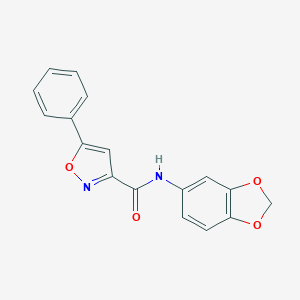
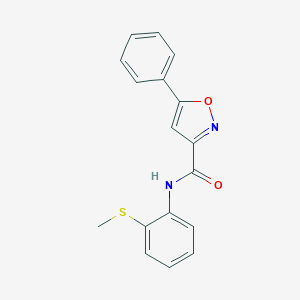
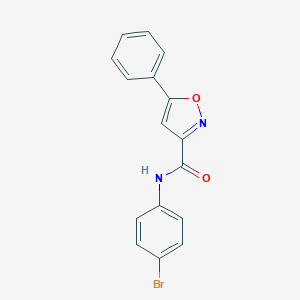
![5-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B318167.png)
![Methyl 2-{[(5-phenyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B318168.png)
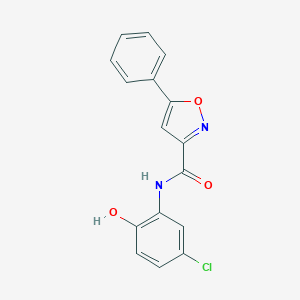

![1-{[3-(4-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B318173.png)
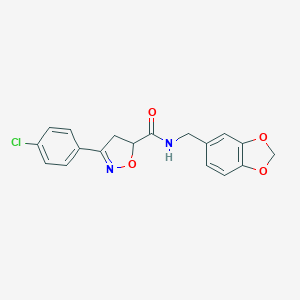
![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B318178.png)
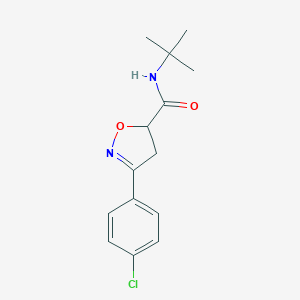
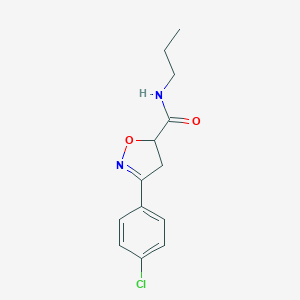
![4-{[3-(4-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B318183.png)
